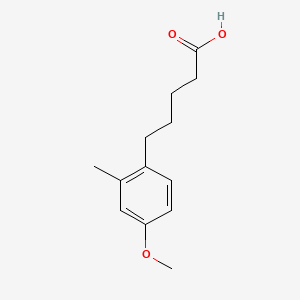
5-(4-Methoxy-2-methylphenyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-2-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C12H16O3 It is characterized by a pentanoic acid backbone substituted with a 4-methoxy-2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2-methylphenyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-2-methylbenzene.
Friedel-Crafts Alkylation: This step involves the alkylation of 4-methoxy-2-methylbenzene with a suitable alkyl halide under acidic conditions to introduce the pentanoic acid chain.
Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the Friedel-Crafts alkylation and oxidation steps.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxy-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
5-(4-Methoxy-2-methylphenyl)pentanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)pentanoic Acid: Similar structure but lacks the 2-methyl group.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic Acid: Contains a hydroxyl group instead of a methoxy group.
5-(4-Methoxy-3-methylphenyl)pentanoic Acid: Similar structure with a different substitution pattern on the aromatic ring.
Uniqueness
5-(4-Methoxy-2-methylphenyl)pentanoic Acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-(4-methoxy-2-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-10-9-12(16-2)8-7-11(10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
XLRXVJLCKVLRHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















